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Compound of Interest

Compound Name: 6-methyl-1H-indazol-5-ol

Cat. No.: B1593215

An In-depth Technical Guide to 6-Methyl-1H-indazol-5-ol (CAS: 478832-60-9)

Compound Identification and Structural Elucidation

6-Methyl-1H-indazol-5-ol, registered under CAS number 478832-60-9, is a heterocyclic
aromatic organic compound.[1][2] Its structure is characterized by an indazole core, which
consists of a fused benzene and pyrazole ring system. This particular derivative is substituted
with a methyl group at position 6 and a hydroxyl group at position 5.[3] The presence of these
functional groups, particularly the hydroxyl group capable of hydrogen bonding and the
indazole core—a known pharmacophore—makes this molecule a subject of interest in
medicinal chemistry and organic synthesis.[3] It is primarily utilized as a chemical synthesis
intermediate and for scientific research purposes.[4]

Key Identifiers:

Preferred IUPAC Name: 6-Methyl-1H-indazol-5-0l[1][5]

Other Names: 5-Hydroxy-6-methyl-1H-indazole[4][6][7]

CAS Number: 478832-60-9

Molecular Formula: CsHsN20[1][3][4][8][9]

InChiKey: NTOBXXNRFCWTAH-UHFFFAOY SA-N[1][4]
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e SMILES: CC1=CC2=C(C=NN2)C=C10][1]

Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, governing its
solubility, stability, and interactions in various systems. For 6-Methyl-1H-indazol-5-ol, a
combination of predicted and available data provides a profile for laboratory use. The hydroxyl
group suggests moderate solubility in polar solvents.[3]

Table 1: Summary of Physical and Chemical Properties

Property Value Source
Molecular Weight 148.165 g/mol [1]
Density (Predicted) 1.3+0.1 g/cm3 [8]
Boiling Point (Predicted) 359.9 £ 22.0 °C at 760 mmHg [8]
Melting Point No data available

pKa No data available

Typically a solid at room
Appearance [3]
temperature

Methodological Approach to Spectroscopic
Characterization

Structural confirmation is a critical step in chemical synthesis and drug development. A multi-
spectroscopic approach ensures unambiguous identification. While specific spectra for this
compound are not publicly available, a standard protocol for its characterization would involve
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS).

Predicted Spectroscopic Signhatures

Based on the known structure of 6-Methyl-1H-indazol-5-ol, the following spectral features are
anticipated:
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e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to each unique proton environment. Key signals would include:

o A singlet for the methyl group (-CHs) protons, likely in the & 2.0-2.5 ppm region.

o Two singlets in the aromatic region (& 6.5-8.0 ppm) for the two protons on the benzene
ring.

o Abroad singlet for the hydroxyl (-OH) proton, with a chemical shift that can vary
depending on solvent and concentration.

o Avery broad singlet for the pyrazolic N-H proton, potentially at a high chemical shift (>10
ppm).

« Infrared (IR) Spectroscopy: The IR spectrum would be used to identify the functional groups
present. Characteristic absorption bands would include:

o

A broad band in the 3200-3600 cm~1 region, indicative of the O-H stretching vibration.

[¢]

A band in the 3300-3500 cm~1 region for the N-H stretch.

[e]

C-H stretching bands just below 3000 cm~1 (for the sp3 C-H of the methyl group) and just
above 3000 cm~1 (for the sp2 C-H of the aromatic ring).

[¢]

C=C aromatic ring stretching vibrations in the 1450-1600 cm~1 region.

e Mass Spectrometry (MS): Electron Impact (El) or Electrospray lonization (ESI) mass
spectrometry would confirm the molecular weight. The primary data point would be the
molecular ion peak (M*) or the protonated molecule ([M+H]*), which should correspond to
the calculated molecular weight of approximately 148.16 g/mol .[1]

Relevance in Medicinal Chemistry and Drug
Development

The indazole scaffold is considered a "privileged structure” in medicinal chemistry due to its
ability to interact with a wide range of biological targets. Its presence in numerous FDA-
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approved drugs highlights its therapeutic potential. The specific substitutions on 6-Methyl-1H-
indazol-5-ol further refine its potential utility:

e The Indazole Core: This bicyclic system is a versatile scaffold that can be modified to
optimize binding affinity and selectivity for various protein targets, including kinases, which
are crucial in cancer and inflammation pathways.

e The Hydroxyl Group (-OH): Located at position 5, this group is a key hydrogen bond donor
and acceptor. This functionality is critical for anchoring the molecule within the active site of a
target protein, thereby enhancing binding affinity and specificity.

o The Methyl Group (-CHs): The methyl group at position 6 can influence the molecule's
properties in several ways. It can enhance binding by fitting into hydrophobic pockets of a
target protein, and it can also modulate the molecule's metabolic stability and lipophilicity,
which are key parameters in drug design.

The combination of these features makes 6-Methyl-1H-indazol-5-ol a valuable building block
for the synthesis of larger, more complex molecules with potential therapeutic applications.[3]

Experimental Workflow: Quality Control and Purity
Assessment

Ensuring the identity and purity of a chemical intermediate is paramount for its use in further
synthesis or biological screening. A robust quality control (QC) workflow is a self-validating
system that combines multiple analytical techniques.
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Caption: A standard quality control workflow for a chemical intermediate.
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Step-by-Step QC Protocol

o Sample Receipt and Initial Checks:

o Step 1.1 (Documentation): Log the sample details, including batch number, supplier, and
date of receipt. Proper documentation is the cornerstone of traceability.

o Step 1.2 (Visual Inspection): Visually inspect the material for expected physical form (e.g.,
crystalline solid) and color. Any deviation from the standard could indicate contamination
or degradation.

o Step 1.3 (Solubility): Test the solubility in common laboratory solvents (e.g., DMSO,
Methanol). This provides practical information for subsequent analytical steps and future
reactions.

e Analytical Confirmation:

o Step 2.1 (Purity by HPLC-UV): Prepare a standard solution (e.g., 1 mg/mL) and inject it
into a High-Performance Liquid Chromatography (HPLC) system with a UV detector. The
resulting chromatogram is used to determine the purity of the compound by measuring the
area percentage of the main peak relative to any impurity peaks. A C18 column with a
gradient of water and acetonitrile is a common starting point.

o Step 2.2 (Identity by LC-MS): The outflow from the HPLC is directed into a Mass
Spectrometer (MS). This confirms the molecular weight of the main peak, ensuring it
matches the expected value (148.16 g/mol ) for 6-Methyl-1H-indazol-5-ol. This step
validates identity.

o Step 2.3 (Structure by *H NMR): Dissolve a small sample in a deuterated solvent (e.qg.,
DMSO-ds) and acquire a proton NMR spectrum. The resulting spectrum is compared
against the predicted chemical shifts, integrations, and splitting patterns to confirm that the
chemical structure is correct.

o Final Approval and Release:

o Step 3.1 (Data Review): A senior scientist reviews all data (HPLC purity, MS identity, NMR
structure) to ensure it meets the required specifications (e.g., Purity 295%).
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o Step 3.2 (Certificate of Analysis): If all specifications are met, a Certificate of Analysis
(CoA) is generated, summarizing the QC results.

o Step 3.3 (Release): The material is formally released for its intended use.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and
ensuring laboratory safety.

o Safety Precautions: Users should wear appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with
skin and eyes.[4] The available precautionary statements include P261 (Avoid breathing
dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously
with water for several minutes. Remove contact lenses, if present and easy to do. Continue
rinsing).[10]

» Storage Conditions: The compound should be stored in a well-sealed container.
Recommended storage is at refrigerated temperatures (4°C), with storage at -4°C
considered optimal.[4] It is also noted as being light-sensitive, so storage in an amber vial or
in the dark is advised.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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